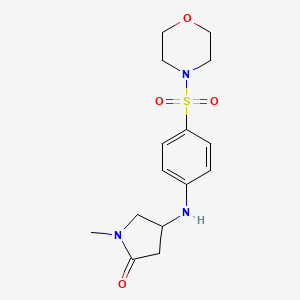
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one is a chemical compound commonly known as MS-275. It is a synthetic organic molecule that belongs to the class of N-hydroxybenzamides. MS-275 is a potent and selective inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In recent years, MS-275 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
MS-275 exerts its pharmacological effects by inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, MS-275 increases the acetylation of histone proteins, leading to the activation of gene expression. This results in the upregulation of genes involved in cell cycle regulation, apoptosis, differentiation, and immune response.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a protein that inhibits the progression of the cell cycle. MS-275 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of neurodegenerative diseases, MS-275 has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta and tau proteins. Additionally, MS-275 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation.
实验室实验的优点和局限性
MS-275 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which makes it a useful tool for studying the role of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one in various biological processes. Another advantage is that it has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that MS-275 has poor aqueous solubility, which can limit its bioavailability in vivo. Additionally, MS-275 has been shown to have off-target effects on non-HDAC enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of MS-275. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of MS-275. Finally, clinical trials are needed to evaluate the safety and efficacy of MS-275 in humans for various diseases.
合成方法
The synthesis of MS-275 involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid to yield 4-(4-nitrobenzoic acid)aminobenzenesulfonamide. This intermediate is then reduced with iron powder and acetic acid to form 4-(4-aminobenzenesulfonamido)benzoic acid. The final step involves the reaction of 4-(4-aminobenzenesulfonamido)benzoic acid with 1-methyl-2-pyrrolidinone in the presence of triethylamine to produce MS-275.
科学研究应用
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-11-13(10-15(17)19)16-12-2-4-14(5-3-12)23(20,21)18-6-8-22-9-7-18/h2-5,13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGKUPDYNCZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B7435436.png)

![N-[1-[5-(1-hydroxypropan-2-yl)-4-methyl-1,2,4-triazol-3-yl]piperidin-4-yl]-2-methylfuran-3-carboxamide](/img/structure/B7435464.png)
![(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide](/img/structure/B7435472.png)
![4-[5-(Furan-3-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7435476.png)
![2-amino-2-(4-methoxyphenyl)-N-[2-(methylamino)-2-oxoethyl]acetamide](/img/structure/B7435479.png)
![N-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-4-(triazol-1-yl)pyridin-3-amine](/img/structure/B7435488.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]-6-thiophen-2-ylpyrimidin-4-amine](/img/structure/B7435494.png)
![3-[(1,4-Dimethylpyrazol-3-yl)methyl]-5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7435499.png)
![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)methanamine](/img/structure/B7435516.png)
![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)